Cas no 144292-53-5 (1,2-Difluoro-3-phenylmethoxybenzene)
1,2-Difluoro-3-phenylmethoxybenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-(Benzyloxy)-2,3-difluorobenzene
- 1-Benzyloxy-2,3-difluorobenzene
- 2,3-difluoro-2-pentafluoroethyl-3-trifluoromethyl-oxirane
- 2,3-difluoro-4-benzyloxybenzene
- 2,3-epoxyperfluoropentane
- CTK2G2434
- Oxirane, 2,3-difluoro-2-(pentafluoroethyl)-3-(trifluoromethyl)-
- perfluoro 2,3-epoxypentane
- Perfluorpentenoxid
- AKOS022181559
- E91319
- DB-362947
- 1,2-difluoro-3-phenylmethoxybenzene
- 1-Benzyloxy-2,3-difluoro-benzene
- MFCD17011977
- 144292-53-5
- SCHEMBL9706382
- 2,3-difluorophenyl benzyl ether
- Benzene, 1,2-difluoro-3-(phenylmethoxy)-
- HIUKTEJLXPEDGY-UHFFFAOYSA-N
- CS-0195433
- 1,2-Difluoro-3-phenylmethoxybenzene
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- MDL: MFCD17011977
- Inchi: 1S/C13H10F2O/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9H2
- InChI Key: HIUKTEJLXPEDGY-UHFFFAOYSA-N
- SMILES: FC1C(=CC=CC=1OCC1C=CC=CC=1)F
Computed Properties
- Exact Mass: 220.06997126g/mol
- Monoisotopic Mass: 220.06997126g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 9.2Ų
1,2-Difluoro-3-phenylmethoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D448848-10mg |
1,2-Difluoro-3-phenylmethoxybenzene |
144292-53-5 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D448848-50mg |
1,2-Difluoro-3-phenylmethoxybenzene |
144292-53-5 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D448848-100mg |
1,2-Difluoro-3-phenylmethoxybenzene |
144292-53-5 | 100mg |
$ 80.00 | 2022-06-05 | ||
| Aaron | AR001JYV-5g |
Benzene, 1,2-difluoro-3-(phenylmethoxy)- |
144292-53-5 | 95% | 5g |
$102.00 | 2025-02-12 | |
| Aaron | AR001JYV-10g |
Benzene, 1,2-difluoro-3-(phenylmethoxy)- |
144292-53-5 | 95% | 10g |
$173.00 | 2025-02-12 |
1,2-Difluoro-3-phenylmethoxybenzene Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 1,2-Difluoro-3-phenylmethoxybenzene
Professional Introduction to 1,2-Difluoro-3-phenylmethoxybenzene (CAS No. 144292-53-5)
1,2-Difluoro-3-phenylmethoxybenzene, identified by its Chemical Abstracts Service number CAS No. 144292-53-5, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to a class of molecules that exhibit a unique combination of structural features, making it a valuable intermediate in the development of novel therapeutic agents.
The structural motif of 1,2-Difluoro-3-phenylmethoxybenzene consists of a benzene ring substituted with two fluorine atoms at the 1 and 2 positions, and a phenylmethoxy group at the 3 position. This arrangement imparts distinct electronic and steric properties to the molecule, which can be exploited in various chemical transformations and biological interactions. The presence of fluorine atoms, in particular, is well-documented for their ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
In recent years, there has been a surge in research focused on the development of fluorinated aromatic compounds due to their potential applications in medicinal chemistry. The fluorine atoms in 1,2-Difluoro-3-phenylmethoxybenzene can enhance metabolic stability, improve binding affinity to biological targets, and influence drug distribution and excretion. These attributes make it an attractive scaffold for designing small-molecule inhibitors and other therapeutic compounds.
One of the most compelling aspects of 1,2-Difluoro-3-phenylmethoxybenzene is its versatility as a synthetic intermediate. The compound can serve as a precursor for the preparation of more complex molecules through various functionalization reactions. For instance, the electron-withdrawing nature of the fluorine atoms can facilitate nucleophilic aromatic substitution reactions, allowing for the introduction of additional substituents at different positions on the benzene ring. This flexibility is particularly valuable in drug discovery pipelines where precise molecular tailoring is often required.
The pharmaceutical industry has been actively exploring the potential of fluorinated aromatic compounds in addressing various therapeutic challenges. Studies have demonstrated that molecules incorporating fluorine atoms can exhibit improved bioavailability and reduced susceptibility to enzymatic degradation. These properties are critical for developing drugs that can maintain efficacy over prolonged periods and reach target tissues effectively.
Recent advancements in computational chemistry have further enhanced the utility of 1,2-Difluoro-3-phenylmethoxybenzene as a building block. Molecular modeling techniques have enabled researchers to predict the binding modes of this compound with biological targets with high accuracy. This has accelerated the process of identifying lead compounds for drug development and has reduced the time-to-market for new therapeutic agents.
The synthesis of 1,2-Difluoro-3-phenylmethoxybenzene itself presents an interesting challenge due to the need for precise control over reaction conditions to achieve high yields and purity. Modern synthetic methodologies have made significant strides in addressing these challenges, allowing for scalable production of this compound for research and industrial applications.
In conclusion, 1,2-Difluoro-3-phenylmethoxybenzene (CAS No. 144292-53-5) represents a promising candidate for further exploration in pharmaceutical chemistry. Its unique structural features and synthetic versatility make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further.
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